molecular formula C16H12N4O2S2 B6563839 N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide CAS No. 1170267-93-2

N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide

Cat. No.: B6563839
CAS No.: 1170267-93-2
M. Wt: 356.4 g/mol
InChI Key: VCAYBDVVJZCTKS-UHFFFAOYSA-N
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Description

N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide is a complex organic compound with a structure that includes a furan ring, a pyrazole moiety, and a thiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide typically involves multi-step reactions:

  • Formation of the Thiazole Ring: : This step often starts with the condensation of thiourea and α-haloketones under acidic conditions.

  • Synthesis of the Pyrazole Moiety: : Pyrazole rings can be formed via cyclization reactions involving hydrazines and 1,3-diketones.

  • Attachment of the Furan Ring: : This can involve a condensation reaction with furan-2-carboxylic acid.

  • Final Assembly: : The compound is assembled by linking the intermediates through amide bond formation, often using coupling agents like EDC or DCC.

Industrial Production Methods

The industrial-scale production of this compound requires optimization of reaction conditions for higher yields and purity. Techniques like continuous flow synthesis and the use of microwave-assisted reactions can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation at the thiophene or pyrazole rings.

  • Reduction: : The nitro groups, if present, can be reduced to amines.

  • Substitution: : The compound can participate in nucleophilic aromatic substitution, especially at the thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: : Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

  • Substitution: : Sodium hydride (NaH), various halogenated compounds

Major Products

Depending on the reaction conditions, the major products could include derivatives with altered functional groups, such as oxidized or reduced forms of the original compound.

Scientific Research Applications

This compound has shown potential in various fields:

  • Chemistry: : Utilized as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its interactions with biomolecules and potential biochemical activity.

  • Medicine: : Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory or anti-cancer agents.

  • Industry: : Used as an intermediate in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action for N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide can vary based on its application. Generally, it may:

  • Interact with Enzymes: : By binding to active sites, altering enzyme activity.

  • Affect Cellular Pathways: : Modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Compared to other similar compounds, N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide stands out due to its unique structural combination which may provide distinct chemical reactivity and biological activity. Similar compounds include:

  • N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-3-yl}benzamide

  • N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}furan-2-carboxamide

These compounds might share structural similarities but differ in terms of functional groups and their positions, influencing their chemical and biological properties.

Conclusion

This compound is a fascinating compound with significant potential in various scientific domains. Its complex structure and reactivity make it a valuable subject for further research and development.

Properties

IUPAC Name

N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S2/c1-10-8-14(18-15(21)12-4-2-6-22-12)20(19-10)16-17-11(9-24-16)13-5-3-7-23-13/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAYBDVVJZCTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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